(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule, likely used in advanced organic chemistry or pharmaceutical research. It contains several functional groups, including an allyl group, an ethoxy group, a benzo[d]thiazol-2(3H)-ylidene group, and a 2-oxo-2H-chromene-3-carboxamide group .
Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of multiple functional groups. The allylic group suggests the presence of a carbon-carbon double bond adjacent to a single bond, which could lead to resonance and increased stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the sources I found .Scientific Research Applications
- The compound’s ability to modulate specific biological pathways makes it an interesting candidate for drug discovery. Further studies are needed to elucidate its mechanisms of action and optimize its pharmacological properties .
- The compound’s structural features may contribute to its bioactivity, making it a promising lead for developing new antimicrobial agents .
- Researchers continue to explore the structure-activity relationship to enhance pesticidal efficacy and minimize environmental impact .
- This synthetic approach provides access to diverse heterocyclic compounds, which could find applications in materials science, pharmaceuticals, and agrochemicals .
- Researchers have explored its potential as a fluorescent probe for sensing metal ions, pH changes, or other analytes. Such applications are relevant in environmental monitoring and bioimaging .
- Researchers have investigated its use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The chromene-thiazole core contributes to charge transport and optical properties .
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Agents
Pesticidal Properties
Lactam Synthesis via Hydroaminocarbonylation
Photophysical Properties and Sensing Applications
Materials Science and Optoelectronics
Safety and Hazards
properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-12-24-19-17(27-4-2)10-7-11-18(19)29-22(24)23-20(25)15-13-14-8-5-6-9-16(14)28-21(15)26/h3,5-11,13H,1,4,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCNOVWIRLGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide |
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